5-(2-Aminoethyl)isoxazol-3-ol hydrochloride CAS number 3579-03-1
5-(2-Aminoethyl)isoxazol-3-ol hydrochloride CAS number 3579-03-1
An In-Depth Technical Guide to 5-(2-Aminoethyl)isoxazol-3-ol hydrochloride (Muscimol Hydrochloride)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of 5-(2-Aminoethyl)isoxazol-3-ol hydrochloride (CAS Number: 3579-03-1), the hydrochloride salt of Muscimol. Muscimol is a potent, selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor and serves as a cornerstone pharmacological tool for investigating the GABAergic system. This document delves into its physicochemical properties, mechanism of action, key experimental protocols for its characterization, and its applications in neuroscience research and drug development. The content is structured to provide not only procedural details but also the underlying scientific rationale, empowering researchers to effectively utilize this compound in their studies.
Physicochemical Properties and Chemical Synthesis
5-(2-Aminoethyl)isoxazol-3-ol hydrochloride is a stable, water-soluble salt form of the psychoactive isoxazole, muscimol.[1] The isoxazole ring system is a key feature in numerous pharmacologically active compounds.[2][3] Its structure, particularly the aminoethyl side chain, mimics the endogenous neurotransmitter GABA, allowing it to bind directly to the GABA recognition site on GABA-A receptors.
| Property | Value | Reference |
| CAS Number | 3579-03-1 | [1] |
| Molecular Formula | C₄H₇ClN₂O₂ | [1] |
| Molecular Weight | 150.56 g/mol | [1] |
| IUPAC Name | 5-(aminomethyl)-1,2-oxazol-3-one;hydrochloride | [1] |
| Parent Compound | Muscimol (CID 4266) | [1] |
| Topological Polar Surface Area | 64.4 Ų | [1] |
Conceptual Synthesis Pathway
The synthesis of isoxazole derivatives often involves the condensation of a β-dicarbonyl compound or its equivalent with hydroxylamine.[4] A generalized workflow for producing the isoxazol-3-ol core structure is outlined below. This process highlights the formation of the heterocyclic ring, which is central to the molecule's biological activity.
Caption: Generalized workflow for isoxazole synthesis.
Pharmacology and Mechanism of Action
The primary pharmacological activity of 5-(2-Aminoethyl)isoxazol-3-ol stems from its potent interaction with the GABAergic system, the main inhibitory neurotransmitter network in the central nervous system (CNS).[5][6]
The GABAergic System
GABAergic neurotransmission is crucial for regulating neuronal excitability throughout the nervous system.[7] This regulation is mediated primarily by two receptor classes:
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GABA-A Receptors: These are ionotropic, ligand-gated chloride ion channels. Their activation leads to an influx of Cl⁻, hyperpolarizing the neuron and making it less likely to fire an action potential. This produces a rapid inhibitory effect.[5][8]
-
GABA-B Receptors: These are metabotropic, G-protein coupled receptors that mediate slower, more prolonged inhibitory signals through the modulation of calcium and potassium channels.[5][9]
Selective Action on GABA-A Receptors
5-(2-Aminoethyl)isoxazol-3-ol (muscimol) acts as a selective and potent orthosteric agonist at GABA-A receptors.[10] It binds to the same site as the endogenous ligand GABA. This binding event triggers a conformational change in the receptor, opening the integral chloride channel and potentiating the inhibitory signal. The resulting increase in chloride conductance is the molecular basis for its sedative, anxiolytic, anticonvulsant, and muscle relaxant effects.[5][]
Caption: Experimental workflow for TEVC in Xenopus oocytes.
Step-by-Step Methodology:
-
Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog and defolliculate using collagenase treatment.
-
cRNA Injection: Inject oocytes with a solution containing the cRNAs for the desired GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Incubation: Maintain oocytes in an appropriate buffer (e.g., Barth's solution) at 16-18°C for 2-5 days to allow for receptor expression.
-
Recording Setup: Place a single oocyte in a recording chamber continuously perfused with buffer. Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) and clamp the membrane potential.
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Agonist Application: Apply GABA at its EC₅₀ concentration via the perfusion system to elicit a control current response.
-
Test Compound Application: After a washout period, apply varying concentrations of 5-(2-Aminoethyl)isoxazol-3-ol hydrochloride to determine its ability to elicit a current (agonist activity).
-
Data Analysis: Measure the peak current amplitude at each concentration. Plot the normalized current response against the log concentration of the compound and fit to a dose-response curve to calculate the EC₅₀ (concentration for half-maximal effect) and Emax (maximum effect relative to GABA).
Applications in Research and Drug Development
5-(2-Aminoethyl)isoxazol-3-ol hydrochloride is more than a mere chemical; it is a precision tool for dissecting the complexities of the CNS.
-
Pharmacological Probe: It is widely used to selectively activate GABA-A receptors in vitro (cell culture, brain slices) and in vivo (direct microinjections into brain regions) to study the role of GABAergic inhibition in neural circuits, synaptic plasticity, and behavior. [12][13]* Structural Template: As a classic GABA-A agonist, its structure serves as a fundamental pharmacophore. Medicinal chemists use it as a starting point for designing novel compounds with improved properties, such as subtype selectivity, partial agonism, or different pharmacokinetic profiles, to minimize side effects like sedation or dependence. [14][15]* Disease Model Validation: In preclinical models of epilepsy, anxiety, or insomnia, direct administration of this compound can be used to validate that enhancing GABAergic tone is a viable therapeutic strategy. [16]
Safety and Handling
Hazard Identification:
-
Acute Toxicity: The parent compound, muscimol, is classified as fatal if swallowed. [17]The hydrochloride salt is listed as toxic if swallowed. [1]* Irritation: Causes skin and serious eye irritation. [1]* Target Organ Toxicity: May cause respiratory irritation, drowsiness, or dizziness. [1][17]It is a neurotoxin, and symptoms of exposure may be delayed. [17] Handling Precautions:
-
Work in a well-ventilated area, preferably under a chemical fume hood. [17]* Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust. [17]* Wash hands thoroughly after handling.
-
Store locked up in a well-ventilated place with the container tightly closed. [17]
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- ResearchGate. (2025, August 06). ISOXAZOLE – A POTENT PHARMACOPHORE.
- PubMed. (2015, July 22). 4,5-Substituted 3-Isoxazolols with Insecticidal Activity Act as Competitive Antagonists of Housefly GABA Receptors.
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- Chem-Impex. Isoxazol-3-yl-methylamine hydrochloride.
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